![molecular formula C22H25NO5S B3015490 5-((4-isopropylphenyl)sulfonyl)-8-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one CAS No. 1009676-95-2](/img/structure/B3015490.png)

5-((4-isopropylphenyl)sulfonyl)-8-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

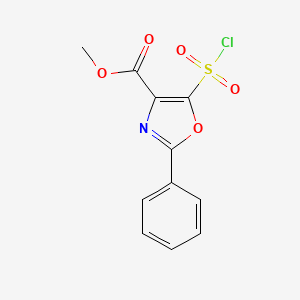

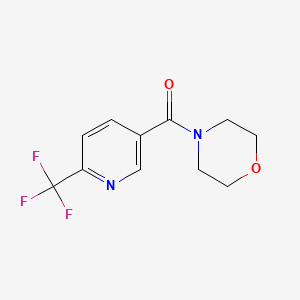

The compound is a complex organic molecule with several functional groups. It contains a sulfonyl group attached to an isopropylphenyl group, a methoxy group, and a dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin ring. The presence of these functional groups suggests that the compound could have interesting chemical properties and reactivity .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis of its structure .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by its functional groups. For example, the sulfonyl group might be susceptible to nucleophilic attack, and the methoxy group might be involved in ether cleavage reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its solubility, melting point, boiling point, and reactivity .Applications De Recherche Scientifique

Eco-Friendly Synthesis

A study by Patil et al. (2021) discusses the use of Averrhoa bilimbi extract as a natural acidic medium for the synthesis of compounds like isoxazol-5(4H)-ones and methanobenzo[g][1,3,5]oxadiaazocin-4(3H)-ones, highlighting an eco-friendly and cost-effective approach for such syntheses. This process minimizes waste and side products, offering a sustainable alternative for the synthesis of complex organic compounds, potentially including the compound (Patil et al., 2021).

Antiviral Activity

Research by Chen et al. (2010) explores the synthesis of thiadiazole sulfonamide derivatives, which could be structurally related to the compound of interest. These derivatives showed anti-tobacco mosaic virus activity, suggesting potential antiviral applications for similar sulfonamide compounds (Chen et al., 2010).

Antimicrobial Properties

Bektaş et al. (2007) and Patil et al. (2010) both present research on the synthesis of triazole and triazolo-3-one derivatives, respectively. These studies highlight the antimicrobial activities of these compounds against various microorganisms, indicating the potential of similar structures in antimicrobial applications (Bektaş et al., 2007); (Patil et al., 2010).

Corrosion Inhibition

Rahmani et al. (2018) investigate the corrosion inhibition performances of oxazole derivatives on mild steel, which could be relevant for understanding the corrosion inhibition potential of the compound , given its structural similarities (Rahmani et al., 2018).

Herbicidal Activity

Nakatani et al. (2016) discuss the development of a novel pre-emergence herbicide, highlighting the herbicidal activity of oxazole derivatives. This suggests potential agricultural applications for the compound of interest, particularly in weed management (Nakatani et al., 2016).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

4-methoxy-9-methyl-12-(4-propan-2-ylphenyl)sulfonyl-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO5S/c1-13(2)14-5-8-16(9-6-14)29(25,26)20-18-12-22(3,23-21(20)24)28-19-10-7-15(27-4)11-17(18)19/h5-11,13,18,20H,12H2,1-4H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXCBAGKGWZQIAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)S(=O)(=O)C2C3CC(NC2=O)(OC4=C3C=C(C=C4)OC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Ethoxy-6-({[1-(4-fluorophenyl)ethyl]amino}methyl)phenol](/img/structure/B3015407.png)

![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2-(pyrrolidin-1-yl)acetamide](/img/structure/B3015412.png)

![benzo[d][1,3]dioxol-5-yl(4-(2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone](/img/structure/B3015421.png)

![N-(3-chlorophenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B3015422.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-dimethylbenzenesulfonamide](/img/structure/B3015423.png)